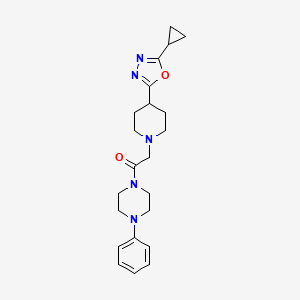

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 1257549-59-9

Cat. No.: VC4384512

Molecular Formula: C22H29N5O2

Molecular Weight: 395.507

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257549-59-9 |

|---|---|

| Molecular Formula | C22H29N5O2 |

| Molecular Weight | 395.507 |

| IUPAC Name | 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |

| Standard InChI | InChI=1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2 |

| Standard InChI Key | MLZYMCZVOKJHMX-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Introduction

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement, including a cyclopropyl group, a piperidine moiety, an oxadiazole ring, and a phenylpiperazine moiety, which are known for their potential pharmacological properties.

Synthesis and Characterization

The synthesis of 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, utilizing various chemical transformations and reagents. The characterization of this compound is crucial for understanding its properties and potential applications.

Synthesis Steps

-

Preparation of Intermediates: Involves the synthesis of key intermediates such as the oxadiazole derivative and the phenylpiperazine moiety.

-

Coupling Reactions: The intermediates are then coupled using appropriate reagents to form the final compound.

-

Purification: The compound is purified using techniques such as recrystallization or chromatography.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and confirm its purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

Biological Activities and Potential Applications

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibits potential biological activities that make it a candidate for further research in pharmacology.

Biological Activities

-

Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties, which could be beneficial in developing new antibiotics.

-

Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.

-

Anticancer Activity: Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting potential anticancer properties.

Potential Applications

-

Medicinal Chemistry: The compound's unique structure makes it a promising candidate for drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

-

Pharmacological Research: Further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets.

Solubility

-

Organic Solvents: The compound is expected to exhibit moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol due to its polar functional groups.

Stability

-

Ambient Conditions: Stable under ambient conditions but should be protected from light to prevent degradation.

-

Reactivity: The carbonyl group in the ethanone moiety is electrophilic and may react with nucleophiles.

Biological Activities Table

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity due to oxadiazole ring |

| Anti-inflammatory | Potential activity based on structural features |

| Anticancer | Preliminary studies suggest potential anticancer effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume